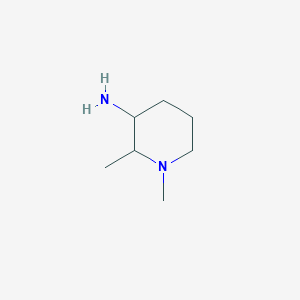

1,2-Dimethylpiperidin-3-amine

Vue d'ensemble

Description

1,2-Dimethylpiperidin-3-amine is a synthetic amine consisting of a piperidine ring . It has a molecular weight of 128.22 g/mol .

Synthesis Analysis

The synthesis of this compound involves an enzymatic dynamic kinetic resolution-asymmetric reductive amination . Two enantiocomplementary imine reductases (IREDs) were identified for the synthesis of (3R,4R) and (3S,4S) 1-benzyl-N,4-dimethylpiperidin-3-amine .Molecular Structure Analysis

The molecular formula of this compound is C7H16N2 . The InChI code is 1S/C7H16N2/c1-8-7-4-3-5-9(2)6-7/h7-8H,3-6H2,1-2H3 .Physical and Chemical Properties Analysis

This compound has a molecular weight of 128.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 .Applications De Recherche Scientifique

Corrosion Inhibition

1,2-Dimethylpiperidin-3-amine derivatives, such as cis-2,6-dimethylpiperidine, have been studied for their role as corrosion inhibitors. These compounds have been shown to suppress both cathodic and anodic processes of iron corrosion, primarily through surface adsorption (Babić-Samardžija, Khaled, & Hackerman, 2005).

Synthesis and Chemical Properties

Research on this compound has focused on its potential in synthesizing various compounds. For instance, studies have explored the diastereoselective synthesis of 2,6-dimethylpiperidines by reductive amination, highlighting the impact of the nitrogen substituent's steric and electronic properties on selectivity (Boga, Manescalchi, & Savoia, 1994).

Polymer Research

In the field of polymer science, derivatives of this compound have been used in synthesizing poly(β-aminoesters), which are studied for their hydrolytic degradation and potential interactions with plasmid DNA (Lynn & Langer, 2000).

Catalysis

Certain derivatives like cis-2,6-dimethylpiperidine have been utilized in catalytic applications, particularly in enantioselective addition reactions, demonstrating their potential as effective catalytic ligands (Vidal‐Ferran et al., 1998).

Material Science

In material science, this compound derivatives have been investigated for their role in novel photosensitive polyimide precursors. These compounds have shown promise in applications involving UV-sensitive materials (Mochizuki, Teranishi, & Ueda, 1995).

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been studied for their pharmacological properties, such as their role in H3 antagonism, which has implications in central nervous system (CNS) pharmacology (Cowart et al., 2004).

Safety and Hazards

The safety data sheet for 1,2-Dimethylpiperidin-3-amine indicates that it can cause severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation are advised .

Mécanisme D'action

Target of Action

It is known that piperidine derivatives, which include 1,2-dimethylpiperidin-3-amine, are utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

Piperidine derivatives are known to interact with their targets in a variety of ways, depending on the specific therapeutic application .

Biochemical Pathways

Piperidine derivatives are known to influence a wide range of biological activities .

Result of Action

Piperidine derivatives are known to exhibit a wide range of biological activities .

Action Environment

It is known that the basicity of amines, including piperidine derivatives, can be influenced by factors such as the hybridization of the nitrogen atom .

Analyse Biochimique

Biochemical Properties

The biochemical properties of 1,2-Dimethylpiperidin-3-amine are not fully understood yet. It is known that it can interact with various enzymes, proteins, and other biomolecules. For instance, it has been used as a reagent in the preparation of substituted pyrrrolipyrimidinamines as Januus kinase inhibitors .

Cellular Effects

The cellular effects of this compound are not well-studied. It is known that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound is not fully understood. It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It is known that it can have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been shown to have antidepressant-like effects in the forced swim test (FST) and tail suspension test (TST) when administered in doses of 10, 25, or 50 mg/kg .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-known. It is known that drug metabolic reactions are divided into two classes i.e. phase I and phase II metabolic reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-understood. It is known that it can interact with various transporters or binding proteins .

Subcellular Localization

The subcellular localization of this compound is not well-known. It is known that the prediction of protein subcellular localization from their amino acid sequences has a long history in bioinformatics and is still actively developing .

Propriétés

IUPAC Name |

1,2-dimethylpiperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-6-7(8)4-3-5-9(6)2/h6-7H,3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGWCETMUBQTQMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCCN1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

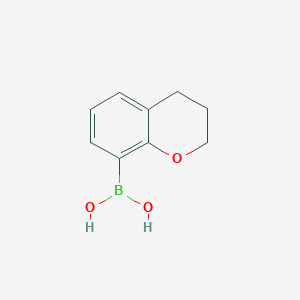

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

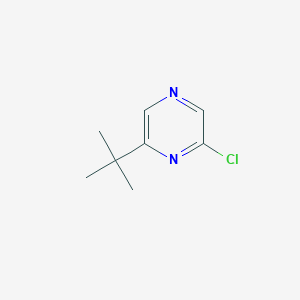

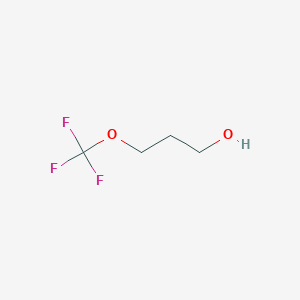

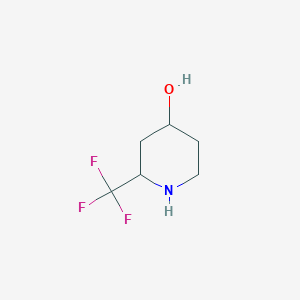

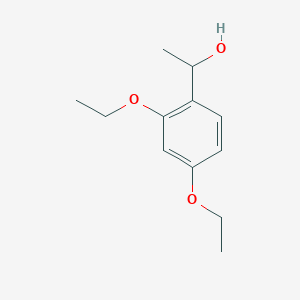

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Methylphenyl)sulfonyl]-1-piperidinecarboxylic acid tert-butyl ester](/img/structure/B1424253.png)